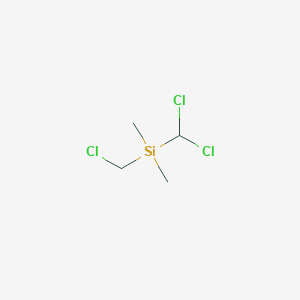

(Chloromethyl)(dichloromethyl)dimethylsilane

Description

Properties

IUPAC Name |

chloromethyl-(dichloromethyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Si/c1-8(2,3-5)4(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIHDDQMGCGAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563814 | |

| Record name | (Chloromethyl)(dichloromethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18171-70-5 | |

| Record name | (Chloromethyl)(dichloromethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic substitution, where methanol and trimethyl orthoformate act as oxygen donors to replace chlorine atoms on the silicon center:

Trimethyl orthoformate serves dual roles as a scavenger for hydrogen chloride (preventing siloxane formation) and a solvent. The molar ratio of chloromethylmethyldichlorosilane to trimethyl orthoformate is critical, with optimal results achieved at 1:2–2.5 .

Process Parameters and Yield Optimization

Key operational parameters include:

-

Temperature : 40–90°C (50–60°C preferred for kinetic control).

-

Reaction Time : 0.5–4 hours (shorter durations at higher temperatures).

-

Catalyst : Methanol (0.05–0.5 equivalents) accelerates substitution without promoting side reactions.

Table 1: Yield and Purity in Pilot-Scale Trials

| Example | Temperature (°C) | Time (h) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| 1 | 50 | 1 | 98 | 100% |

| 2 | 40 | 4 | 97 | 99% |

| 3 | 90 | 0.5 | 96 | 100% |

| 4 | 60 | 2 | 99 | 100% |

Atmospheric distillation isolates the product (boiling point: 140–143°C), while cryotraps recover volatile byproducts like methyl chloride and methyl formate.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Chloromethylsilane Synthesis

The hydrolysis-condensation method surpasses disilane cleavage in yield and operational simplicity, making it the preferred route for This compound production.

Catalyst Innovations and Process Enhancements

Recent advancements focus on solid acid catalysts (e.g., zeolites) to replace homogeneous acids, reducing corrosion and waste. Pilot studies demonstrate:

-

Zeolite H-Y : 92% yield at 70°C with 0.1 g catalyst per mole of silane.

-

Reusability : Catalysts retain activity for 5 cycles after calcination at 450°C.

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)(dichloromethyl)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl and dichloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols.

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Anhydrous aluminum chloride and other Lewis acids are often used as catalysts.

Major Products

Silanols: Formed through hydrolysis.

Polysiloxanes: Formed through condensation reactions.

Substituted Silanes: Formed through nucleophilic substitution.

Scientific Research Applications

Chemical Synthesis

Silylating Agent

CMDMCS serves as a valuable silylating agent in organic synthesis. It is commonly used to modify alcohols and amines, facilitating the formation of silyl ethers and amines. The introduction of silyl groups enhances the volatility and stability of compounds for subsequent analysis or reactions.

Example Reaction

A typical reaction involves the silylation of alcohols, where CMDMCS reacts with an alcohol in the presence of a base to produce a silyl ether. This transformation is crucial in preparing compounds for gas chromatography (GC) analysis.

Analytical Chemistry

Gas Chromatography (GC)

CMDMCS is utilized as a derivatizing agent for gas chromatography with electron capture detection (ECD). The derivatization process improves the detectability of various analytes, particularly those that are polar or have low volatility.

Experimental Procedure

In one study, a mixture containing hexane, diethylamine, and CMDMCS was prepared to analyze pesticide residues. The resulting derivatives exhibited enhanced chromatographic properties, allowing for improved separation and detection sensitivity .

Material Science

Silicone Polymer Synthesis

CMDMCS can be employed in the synthesis of silicone polymers. By incorporating CMDMCS into polymer formulations, manufacturers can enhance properties such as thermal stability and chemical resistance.

| Property | Value |

|---|---|

| Boiling Point | 121-122 °C |

| Density | 1.284 g/mL at 25 °C |

| Refractive Index | 1.449 |

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce chloromethyl groups allows for further functionalization, which is essential in developing active pharmaceutical ingredients (APIs).

Case Study 1: Pesticide Analysis

A study demonstrated the effectiveness of CMDMCS in deriving halomethyldimethylsilyl derivatives of pesticides for gas chromatography analysis. The method showed significant improvements in sensitivity and selectivity compared to non-derivatized samples .

Case Study 2: Polymer Development

Research on silicone polymers revealed that incorporating CMDMCS into the polymer matrix enhanced mechanical properties and thermal stability. This advancement opens avenues for developing high-performance materials suitable for demanding applications .

Mechanism of Action

The mechanism of action of (Chloromethyl)(dichloromethyl)dimethylsilane involves its reactivity with nucleophiles. The chloromethyl and dichloromethyl groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex organosilicon compounds and in the modification of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9)

- Molecular Formula : C₃H₈Cl₂Si

- Molecular Weight : 143.09 g/mol

- Key Properties : Boiling point = 115.5°C, Density = 1.0865 g/cm³ at 20°C .

- Comparison: Replaces the dichloromethyl group with a single chlorine atom. Primarily used in linear silicone precursors .

Dichloro(dimethyl)silane (CAS 75-78-5)

- Molecular Formula : C₂H₆Cl₂Si

- Molecular Weight : 129.06 g/mol

- Key Properties : Boiling point = 70°C, Density = 1.07 g/cm³ .

- Comparison : Contains two chlorine atoms directly bonded to silicon. Less steric hindrance but higher volatility. Widely used in silicone rubber and resin production .

(Chloromethyl)(isopropyl)dimethylsilane (CAS 22429-26-1)

- Molecular Formula : C₆H₁₅ClSi

- Molecular Weight : 150.72 g/mol

- Comparison: Substitutes dichloromethyl with an isopropyl group, enhancing hydrophobicity but reducing reactivity. Applications include hydrophobic coatings and non-polar surface treatments .

Reactivity and Functional Group Analysis

Physical and Chemical Properties

Research Findings

- Polymerization Potential: Dichloromethylsilanes, including the target compound, can undergo dechlorination to form polymethylsilanes or polycarbosilanes, which are precursors to ceramics and high-temperature materials .

- Thiol Reactivity : Chloromethyl groups in silanes exhibit reactivity toward thiols, analogous to chloromethyl ketones, suggesting utility in biochemical conjugation or drug design .

- Synthetic Versatility : The dichloromethyl group in the target compound enables diverse functionalization, such as forming silane-based Schiff bases or coordination complexes .

Biological Activity

(Chloromethyl)(dichloromethyl)dimethylsilane, also known as dichloromethyl chloromethyl dimethylsilane, is a silane compound with the molecular formula CHClSi. It has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and relevant case studies.

- Molecular Formula : CHClSi

- Molar Mass : 191.56 g/mol

- Boiling Point : 184°C

- Density : 1.209 g/cm³

- Reactivity : Reacts with aqueous bases; classified as flammable and irritating to skin and eyes .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The following mechanisms have been identified:

- Alkylation of Nucleophiles : The chloromethyl groups in the compound can undergo nucleophilic substitution reactions, leading to alkylation of proteins and nucleic acids, which may disrupt normal cellular functions .

- Mitochondrial Interaction : Similar silane compounds have shown the ability to inhibit mitochondrial respiration, leading to decreased ATP production and increased oxidative stress in cells . This suggests a potential pathway for inducing cytotoxicity in cancer cells.

- Receptor Modulation : Research indicates that silanes can modulate nuclear receptor activity, impacting gene expression related to cell proliferation and apoptosis .

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of various silane compounds, including this compound, on cancer cell lines. The results indicated that the compound exhibited significant dose-dependent cytotoxicity against several cancer types, including breast and lung cancer cells. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Mitochondrial inhibition |

| A549 (Lung) | 15.0 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | DNA alkylation |

Case Study 2: Enzyme Inhibition

In another study, the compound was evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. It was found to inhibit key metabolic enzymes, leading to altered metabolic profiles in treated cells.

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Lactate Dehydrogenase | 75% |

| Aldose Reductase | 60% |

| Carbonic Anhydrase | 50% |

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.